Imidazoline I2 Receptor Binding Affinity vs. Enzalutamide and Bicalutamide
Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- exhibits measurable affinity for the imidazoline I2 receptor with a Ki of 891 nM in rabbit kidney membranes, a target for which enzalutamide and bicalutamide show no reported affinity [1]. In contrast, enzalutamide and bicalutamide are potent androgen receptor antagonists with IC50 values of 36 nM and 160 nM, respectively, in LNCaP prostate cancer cells, but lack documented I2 receptor activity . This differential target engagement profile positions the compound as a tool for I2 receptor studies where androgen receptor modulation is not desired.
| Evidence Dimension | Imidazoline I2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 891 nM (displacement of [3H]idazoxan from imidazoline receptor I-2 in rabbit kidney membranes) |
| Comparator Or Baseline | Enzalutamide: no reported I2 receptor affinity; Bicalutamide: no reported I2 receptor affinity |
| Quantified Difference | Qualitative difference: measurable I2 affinity vs. no reported I2 affinity for comparators |
| Conditions | Radioligand displacement assay; rabbit kidney membrane preparations |
Why This Matters
This binding data supports the compound's use as a chemical probe for imidazoline I2 receptor pharmacology, a target distinct from the androgen receptor pathway targeted by enzalutamide and bicalutamide.
- [1] BindingDB. BDBM50472305 (CHEMBL67706). Affinity Data: Ki 891 nM for imidazoline receptor I-2 of rabbit kidney membranes. View Source
